
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It likely contains a brominated phenol group, similar to 4-Bromo-3-methylphenol , and an indazole group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-(4-bromo-3-methylphenyl) semicarbazones have been synthesized using microwave-assisted methods .Applications De Recherche Scientifique
Poly(ADP-Ribose) Polymerase (PARP) Inhibitors
One significant application involves the development of novel series of 2-phenyl-2H-indazole-7-carboxamides as PARP 1 and 2 inhibitors. These compounds, including similar structures to N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide, display antiproliferative activities against BRCA-1 and -2 deficient cancer cells, showing high selectivity over BRCA proficient cells. Optimization of this series led to compounds with improved enzyme and cellular activity, addressing metabolic concerns such as extrahepatic oxidation by CYP450 1A1 and 1A2, and resulted in the identification of candidates with excellent PARP 1 and 2 inhibition, good pharmacokinetic properties, and efficacy in xenograft models of BRCA-1 deficient cancer (Jones et al., 2009).
Antiproliferative Activity
Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has yielded compounds with significant in vitro antiproliferative activity against a wide range of tumor cell lines derived from various cancer types. These studies have led to the identification of compounds that inhibit cell growth, showing effectiveness particularly against colon and melanoma cell lines. The mechanisms of action include causing a marked increase of cells in the G0-G1 phase and affecting the ratio between hypophosphorylated and total forms of the retinoblastoma protein (pRb), which plays a crucial role in controlling the cell cycle (Maggio et al., 2011).
Monoamine Oxidase B (MAO-B) Inhibitors
Indazole and indole carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). This finding is crucial for developing treatments for neurological disorders. The most potent derivatives demonstrated significant selectivity versus MAO-A, indicating their potential therapeutic value in conditions where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).
CCR5 Antagonists
The synthesis of compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide has shown the potential of this compound analogs as orally active CCR5 antagonists. This application is particularly relevant in the context of treating diseases where the CCR5 receptor plays a critical role, such as HIV infection (Ikemoto et al., 2005).
Antifungal Activity
The synthesis and evaluation of novel compounds with antifungal activity against phytopathogenic fungi have been explored. Compounds structurally related to this compound showed higher antifungal activity than commercial fungicides, highlighting their potential as new antifungal agents (Du et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide involves the reaction of 4-bromo-3-methylaniline with 1H-indazole-3-carboxylic acid chloride in the presence of a base to form the corresponding amide.", "Starting Materials": [ "4-bromo-3-methylaniline", "1H-indazole-3-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-bromo-3-methylaniline to a solution of 1H-indazole-3-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide as a solid." ] } | |
Numéro CAS |
878237-26-4 |
Formule moléculaire |
C15H12BrN3O |
Poids moléculaire |
330.185 |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H12BrN3O/c1-9-8-10(6-7-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |
Clé InChI |
HEASCCWOFFVOSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNC3=CC=CC=C32)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



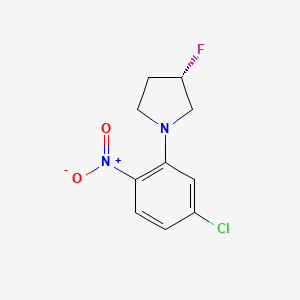
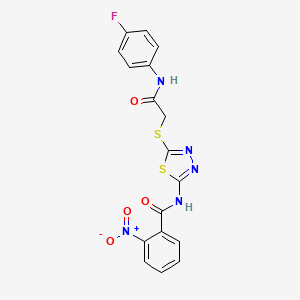
![N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide](/img/structure/B2727094.png)
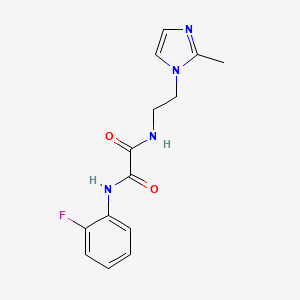
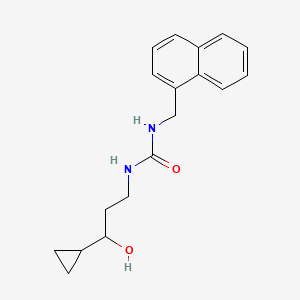
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)
![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2727100.png)
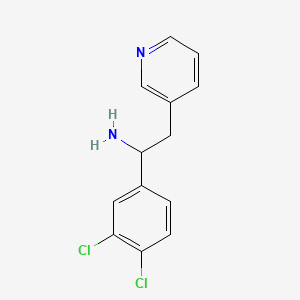
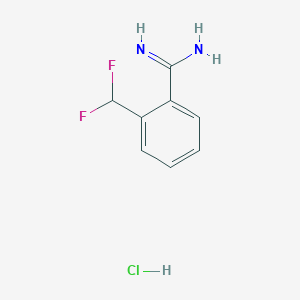
![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)
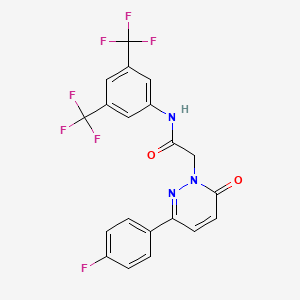
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)